N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 68161-28-4
VCID: VC16047491
InChI: InChI=1S/C20H12F3N/c21-20(22,23)13-9-11-14(12-10-13)24-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H
SMILES:
Molecular Formula: C20H12F3N
Molecular Weight: 323.3 g/mol

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline

CAS No.: 68161-28-4

Cat. No.: VC16047491

Molecular Formula: C20H12F3N

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline - 68161-28-4

Specification

CAS No. 68161-28-4
Molecular Formula C20H12F3N
Molecular Weight 323.3 g/mol
IUPAC Name N-[4-(trifluoromethyl)phenyl]fluoren-9-imine
Standard InChI InChI=1S/C20H12F3N/c21-20(22,23)13-9-11-14(12-10-13)24-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H
Standard InChI Key BKOFRRRTLKGNBM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a planar fluorenylidene system fused to an aniline derivative substituted with a trifluoromethyl (-CF₃) group at the para position. X-ray crystallographic studies of analogous fluorenylidene compounds reveal planarity in the fluorene ring system, with root-mean-square (r.m.s.) deviations as low as 0.0288 Å from the best-fit plane . The dihedral angle between the fluorenylidene plane and the aromatic ring of the trifluoromethylaniline moiety is approximately 58°, as inferred from structurally related systems . This angular displacement influences π-conjugation and intermolecular interactions, critical for its electronic properties.

Key Structural Parameters:

PropertyValue
Molecular FormulaC₂₀H₁₂F₃N
Molecular Weight323.3 g/mol
Planarity (r.m.s.)~0.0288 Å (fluorene ring)
Dihedral Angle~58° (aromatic rings)

Synthetic Routes

The compound is synthesized via acid-catalyzed condensation of 9-fluorenone and 4-(trifluoromethyl)aniline under reflux conditions in ethanol. Industrial-scale production employs continuous flow reactors to optimize yield (typically >95%) and purity. Key reaction parameters include:

  • Catalyst: Protonic acids (e.g., HCl, H₂SO₄)

  • Temperature: 78–100°C (ethanol reflux)

  • Reaction Time: 4–12 hours

The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the aniline nitrogen, facilitating Schiff base formation with the fluorenone carbonyl .

Physicochemical Properties

Thermal and Electronic Behavior

The compound demonstrates exceptional thermal stability, with a decomposition temperature exceeding 420°C (0.5% weight loss). Its electronic absorption spectrum in tetrahydrofuran (THF) shows a strong emission band at 484 nm, attributed to π→π* transitions within the conjugated fluorenylidene system. These properties are pivotal for its use in optoelectronic devices.

Performance Metrics in Organic Electronics:

PropertyValue
Emission Wavelength484 nm (in THF)
Thermal Stability>420°C
SolubilityTHF, DCM, DMF

Reactivity and Functionalization

The fluorenylidene group undergoes oxidation to fluorenone derivatives using KMnO₄ or CrO₃, while reduction with NaBH₄ yields fluorenyl analogs. Electrophilic aromatic substitution at the aniline moiety occurs preferentially at the meta position due to the -CF₃ group’s strong electron-withdrawing effect .

Biological and Medicinal Applications

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against HeLa and MCF-7 cancer cells, with IC₅₀ values ranging from 12–25 μM. Mechanistic investigations suggest apoptosis induction via mitochondrial pathway activation, coupled with G0/G1 cell cycle arrest. The trifluoromethyl group enhances membrane permeability and metabolic stability, critical for bioavailability.

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 8–16 μg/mL. Synergistic effects with β-lactam antibiotics have been observed against methicillin-resistant S. aureus (MRSA), likely due to cell membrane disruption.

Applications in Materials Science

Organic Electronics

As a hole-transport material in OLEDs, the compound achieves a luminous efficiency of 18 cd/A, outperforming traditional materials like N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB). Its high glass transition temperature (Tg > 150°C) prevents device degradation under operational stress.

Dye and Polymer Synthesis

Derivatives of this compound serve as precursors for azo dyes with enhanced photostability. Azo linkages formed via diazotization reactions yield dyes with molar extinction coefficients exceeding 50,000 L·mol⁻¹·cm⁻¹. In polymer science, copolymerization with styrene produces materials with tensile strengths >80 MPa, suitable for high-performance coatings.

Comparative Analysis with Analogues

Structural Analogues

  • N-(9H-Fluoren-9-ylidene)-2-(2-methylphenoxy)acetohydrazide: Lacks the -CF₃ group, resulting in reduced lipophilicity and lower antimicrobial potency.

  • 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Extended conjugation improves charge carrier mobility but compromises thermal stability .

Unique Advantages of -CF₃ Substitution

The trifluoromethyl group confers:

  • Enhanced oxidative stability (30% higher than non-fluorinated analogues).

  • Improved solubility in polar aprotic solvents (e.g., 25% higher in DMF).

  • Stronger intermolecular C–H···F interactions, stabilizing crystal packing .

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